Erythrinan Erythrinan Erythrinan is an indolizine alkaloid fundamental parent and an indolizidine alkaloid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1800537
InChI: InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1
SMILES: C1CCC23C(C1)CCN2CCC4=CC=CC=C34
Molecular Formula: C16H21N
Molecular Weight: 227.34 g/mol

Erythrinan

CAS No.:

Cat. No.: VC1800537

Molecular Formula: C16H21N

Molecular Weight: 227.34 g/mol

* For research use only. Not for human or veterinary use.

Erythrinan -

Specification

Molecular Formula C16H21N
Molecular Weight 227.34 g/mol
IUPAC Name (4aS,13bS)-2,3,4,4a,5,6,8,9-octahydro-1H-indolo[7a,1-a]isoquinoline
Standard InChI InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1
Standard InChI Key PERYEAFHHZTAKL-HOCLYGCPSA-N
Isomeric SMILES C1CC[C@@]23[C@@H](C1)CCN2CCC4=CC=CC=C34
SMILES C1CCC23C(C1)CCN2CCC4=CC=CC=C34
Canonical SMILES C1CCC23C(C1)CCN2CCC4=CC=CC=C34

Introduction

Chemical Structure and Properties

Structural Characteristics

The erythrinan alkaloids possess a distinct tetracyclic spiroamine skeleton consisting of four rings, conventionally labeled as A, B, C, and D . This structure is characterized by:

  • A spiroamine center connecting rings A, B, and C

  • Ring D is typically aromatic, often a benzene or heterocyclic ring

  • The configuration at C-5 is consistently S in all naturally occurring erythrinan alkaloids

  • Various substitution patterns, particularly at positions 3 and 11

There are two primary structural types of erythrinan alkaloids:

  • Erythrina alkaloids: Containing the basic erythrinan skeleton

  • Homo-erythrina alkaloids: Featuring a larger C ring with additional carbon atoms

Classification

Based on structural variations, erythrinan alkaloids can be classified into several subcategories:

CategoryStructural CharacteristicsExamples
Dienoid alkaloidsContain two double bondsErythraline, Erysodine
Alkenoid alkaloidsContain one double bondErysotrine, Erysopine
Lactonic alkaloidsContain a lactone functionalityErythratidine derivatives
Modified alkaloidsVarious structural modificationsErythrinan glycosides

The dienoid and alkenoid types are the most common and extensively studied in pharmacological research .

Natural Sources of Erythrinan

Distribution in Erythrina Species

Erythrinan alkaloids are widely distributed throughout approximately 130 species of the Erythrina genus, which grow predominantly in tropical and subtropical regions worldwide . These alkaloids can be found in various parts of the plant, including:

  • Seeds (highest concentration)

  • Roots

  • Stem bark

  • Leaves

  • Flowers

Notable Erythrina Species

Several Erythrina species have been extensively studied for their erythrinan alkaloid content:

SpeciesCommon NameGeographic DistributionNotable Alkaloids
E. variegataIndian coral treeAsia, PacificErysodine, Erysotrine, Erythraline
E. crista-galliCockspur coral treeSouth AmericaErythraline, Erysodine, Erysotrine
E. fuscaCoral treeSoutheast AsiaEryvarin D, Sandwicensin
E. livingstonianaLivingstone coral treeZimbabwe, MozambiqueErylivingstone A, B, C
E. herbaceaCoral beanSoutheastern US, MexicoErysopine, Erysothiopine

Biosynthesis of Erythrinan Alkaloids

The biosynthetic pathway of erythrinan alkaloids is believed to originate from tyrosine and phenylalanine amino acid precursors. These precursors first form benzylisoquinoline intermediates, which subsequently undergo rearrangement and cyclization to form the characteristic spiroamine structure of erythrinan .

Key steps in the biosynthetic pathway include:

  • Formation of the benzyltetrahydroisoquinoline precursor

  • Oxidative coupling to form the spiro center

  • Ring closure to complete the tetracyclic skeleton

  • Various modifications including oxidation, reduction, and methylation to form different erythrinan derivatives

Pharmacological Activities

Antimicrobial Properties

Erythrinan alkaloids have demonstrated significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Research indicates that pterocarpan-type erythrinan derivatives are among the most potent antibacterial agents in this class .

Notable findings include:

  • Eryvarin D shows powerful activity against MRSA with MIC values as low as 4 mg/L

  • Erycristagallin demonstrates potent antibacterial effects against S. mutans with a bactericidal mechanism

  • Orientanol E exhibits strong activity against multiple MRSA strains with MIC values ranging from 1.56 to 12.5 mg/L

Neurological Effects

Erythrinan alkaloids exert significant effects on the central nervous system, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs) . These compounds typically function as:

  • Competitive antagonists at β2-containing nAChRs

  • Potential modulators of monoamine oxidases (MAO-A and MAO-B)

  • Inhibitors of serotonin and norepinephrine transporters

Research has shown that certain erythrinan derivatives, particularly those with simplified structures, display antidepressant-like effects in animal models .

Anti-inflammatory and Analgesic Activities

Extract studies from various Erythrina species have demonstrated significant anti-inflammatory and analgesic properties, attributed to their erythrinan alkaloid content . These effects may result from:

  • Inhibition of pro-inflammatory mediators

  • Reduction of cytokine production

  • Antioxidant properties reducing oxidative stress

Antiviral Activity

Recent studies have revealed promising antiviral properties of erythrinan alkaloids against tobacco mosaic virus (TMV) . In particular:

  • Erythraline-11β-O-glucopyranoside showed notable inhibition rates against TMV replication

  • Several erythrinan alkaloids isolated from E. crista-galli demonstrated inhibition rates ranging from 52.1% to 79.7% at 500 μg/mL concentration

Structure-Activity Relationships

Key Structural Features Affecting Antibacterial Activity

Research on the structure-activity relationships of erythrinan alkaloids has revealed several important correlations:

  • Prenyl functional groups: The presence and number of prenyl groups significantly enhance antibacterial activity, with multiple prenyl groups correlating with increased potency

  • Hydroxyl groups: Specific positioning of hydroxyl groups, particularly at positions 3, 7, and 9, contributes to enhanced antimicrobial activity

  • Ring structure: Pterocarpan-type erythrinan derivatives generally exhibit superior antibacterial properties compared to other structural classes

Neurological Activity Correlations

For neurological effects, particularly related to nicotinic acetylcholine receptor antagonism:

  • Methylation patterns: The degree and position of methoxy substituents influence the selectivity for specific nAChR subtypes

  • Saturated D-ring: Reduction of the D-ring often enhances binding affinity to nAChR receptors

  • Stereochemistry: The absolute configuration at positions 3 and 5 significantly impacts biological activity, with naturally occurring configurations (3R, 5S) typically showing higher potency

Mechanisms of Action

Antibacterial Mechanisms

The antibacterial activity of erythrinan alkaloids operates through several proposed mechanisms:

  • Inhibition of nucleic acid synthesis: Certain compounds, such as 3,9-dihydroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan, demonstrate potent activity against MRSA through this mechanism

  • Disruption of cytoplasmic membrane function: Many erythrinan derivatives compromise bacterial membrane integrity

  • Modulation of energy metabolism: Some compounds, particularly flavonoid-type erythrinan derivatives like genistein and daidzein, inhibit ATP synthase

Neurological Mechanisms

The neurological effects of erythrinan alkaloids primarily involve:

  • nAChR antagonism: Competitive binding to nicotinic acetylcholine receptors, particularly those containing β2 subunits

  • Monoamine oxidase inhibition: Influence on monoamine neurotransmitter levels through inhibition of degradative enzymes

  • Neurotransmitter transporter interaction: Some derivatives affect serotonin and norepinephrine reuptake mechanisms

Isolation and Analysis Methods

Extraction Techniques

The isolation of erythrinan alkaloids typically involves:

  • Solvent extraction: Using methanol, ethanol, or other appropriate solvents to extract alkaloids from plant material

  • Partition fractionation: Sequential partitioning between immiscible solvents (e.g., petroleum ether, ethyl acetate, n-butanol)

  • Chromatographic purification: Various chromatographic techniques including silica gel column chromatography, RP-18 gel column chromatography, and HPLC

Analytical Methods

Identification and characterization of erythrinan alkaloids employ several analytical techniques:

  • Spectroscopic methods:

    • NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC, NOESY)

    • Mass spectrometry (HR-ESI-MS)

    • IR spectroscopy

    • UV-Vis spectroscopy

  • Chromatographic analysis:

    • HPLC

    • TLC

    • GC-MS

Toxicity Profile

Erythrinan alkaloids exhibit varying degrees of toxicity, which is an important consideration for potential therapeutic applications:

  • Seeds containing erythrinan alkaloids can cause serious poisoning if ingested

  • These compounds exert curare-like paralytic effects on the nervous system

  • The toxic alkaloids identified include erysopine, erysothiopine, erysothiovine, erysovine, erythrinine, and hypaphorine

Most erythrinan-containing plant parts are considered toxic to some degree, with the seeds typically containing the highest concentration of toxic compounds .

Current Research and Future Perspectives

Drug Development

Current research on erythrinan alkaloids focuses on several promising directions:

  • Antibacterial drug development: Particularly targeting multi-drug resistant strains of bacteria like MRSA

  • Neurological applications: Development of selective nAChR antagonists for conditions like depression, anxiety, and nicotine addiction

  • Synthetic analogs: Creation of simplified erythrinan structures with enhanced pharmacological profiles and reduced toxicity

Synthetic Approaches

Recent advances in synthetic chemistry have enabled:

  • Total synthesis: Development of efficient synthetic routes to naturally occurring erythrinan alkaloids

  • Domino processes: Novel synthetic strategies employing domino reactions for rapid assembly of the tetracyclic erythrinan skeleton

  • Enantioselective synthesis: Methods for stereoselective preparation of erythrinan derivatives with controlled absolute configuration

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